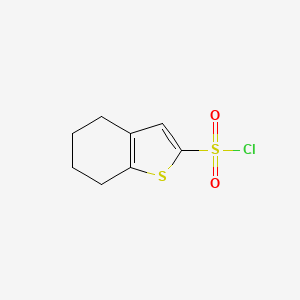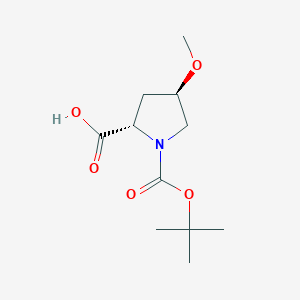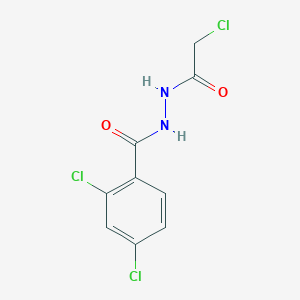
6-Phenoxypicolinic acid
概要
説明
6-Phenoxypicolinic acid is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 and is typically stored at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 6-phenoxy-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C12H9NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 215.21 and is typically stored at temperatures between 2-8°C .科学的研究の応用
Analytical Methods in Chemical Research
Analytical Methods for Antioxidant Activity : Studies on antioxidants are crucial in various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant capacity of compounds. These methods, based on hydrogen atom transfer or electron transfer, are essential for assessing the potential antioxidant activity of compounds like 6-Phenoxypicolinic acid (Munteanu & Apetrei, 2021).
Folin–Ciocalteu Assay for Phenolic Content : The Folin–Ciocalteu (F–C) assay is widely used for determining the total phenolic content (TPC) in plant extracts, highlighting its importance in evaluating the phenolic profile of compounds. Modifications to this assay improve its specificity, which could be relevant for analyzing the phenolic nature of this compound and its derivatives (Sánchez-Rangel et al., 2013).
Potential Therapeutic Benefits
Antiviral and Antimicrobial Properties : Phenolic compounds have been researched for their antiviral and antimicrobial properties. A review of plant extracts containing polyphenols that inhibit COVID-19 suggests that similar compounds, including potentially this compound, might provide a foundation for antiviral formulations (Chojnacka et al., 2020).
Environmental Applications : The enzymatic treatment of organic pollutants with redox mediators shows that certain phenolic compounds can enhance the degradation efficiency of pollutants. This suggests potential environmental applications of this compound in pollutant remediation (Husain & Husain, 2007).
Safety and Hazards
作用機序
Target of Action
6-Phenoxypicolinic acid, a derivative of picolinic acid, is likely to share similar targets with its parent compound. Picolinic acid is known to bind to zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, from which it is derived, is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is plausible that this compound may exhibit similar interactions with its targets.
Biochemical Pathways
Picolinic acid, its parent compound, is a metabolite of tryptophan and is involved in the shikimate pathway . This pathway is responsible for the synthesis of essential aromatic compounds in microorganisms and plants . It’s possible that this compound might influence similar pathways.
Result of Action
Given its structural similarity to picolinic acid, it may exhibit broad-spectrum antiviral activity by inhibiting membrane fusion events during viral entry .
Action Environment
For instance, the storage temperature for this compound is recommended to be between 2-8°C .
生化学分析
Biochemical Properties
6-Phenoxypicolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, where this compound binds to these proteins, altering their structure and function. This interaction can inhibit the function of zinc finger proteins, which are involved in viral replication and normal cellular homeostasis . Additionally, this compound has been shown to exhibit antiviral properties by blocking the entry of enveloped viruses into host cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to disrupt the entry of viruses into host cells, thereby preventing infection . This compound also plays a role in zinc transport within cells, which is crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This inhibition can affect viral replication and packaging, as well as normal cellular functions. Additionally, this compound blocks the fusion of viral envelopes with host cell membranes, preventing the entry of viral genetic material into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained antiviral activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antiviral properties without significant toxicity . At higher doses, there may be toxic or adverse effects, which need to be carefully monitored. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is known to be involved in the citric acid cycle, where it can influence metabolic flux and metabolite levels . The compound’s interaction with zinc finger proteins also affects metabolic pathways related to zinc transport and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can impact the compound’s effectiveness in inhibiting viral replication and other cellular processes .
特性
IUPAC Name |
6-phenoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIOMWFFIKFFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527991 | |
| Record name | 6-Phenoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51362-40-4 | |
| Record name | 6-Phenoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)






